molecular formula C17H15BrN4O2 B11669311 2-Benzoimidazol-1-YL-acetic acid (5-bromo-2-methoxy-benzylidene)-hydrazide

2-Benzoimidazol-1-YL-acetic acid (5-bromo-2-methoxy-benzylidene)-hydrazide

Cat. No.: B11669311
M. Wt: 387.2 g/mol
InChI Key: ZUXUJAHTAASVTP-AWQFTUOYSA-N
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Description

2-Benzoimidazol-1-YL-acetic acid (5-bromo-2-methoxy-benzylidene)-hydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole ring, an acetic acid moiety, and a hydrazide group attached to a brominated methoxybenzylidene fragment. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoimidazol-1-YL-acetic acid (5-bromo-2-methoxy-benzylidene)-hydrazide typically involves multiple steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Acetic Acid Moiety Introduction: The benzimidazole derivative is then reacted with chloroacetic acid in the presence of a base to introduce the acetic acid moiety.

    Hydrazide Formation: The resulting compound is treated with hydrazine hydrate to form the hydrazide group.

    Brominated Methoxybenzylidene Fragment Attachment: Finally, the hydrazide is reacted with 5-bromo-2-methoxybenzaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Benzoimidazol-1-YL-acetic acid (5-bromo-2-methoxy-benzylidene)-hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the methoxybenzylidene fragment can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-Benzoimidazol-1-YL-acetic acid (5-bromo-2-methoxy-benzylidene)-hydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzoimidazol-1-YL-acetic acid (5-bromo-2-methoxy-benzylidene)-hydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Benzimidazol-1-YL-acetic acid derivatives: Compounds with similar benzimidazole and acetic acid moieties.

    Hydrazide derivatives: Compounds containing hydrazide groups attached to different aromatic or aliphatic fragments.

Uniqueness

2-Benzoimidazol-1-YL-acetic acid (5-bromo-2-methoxy-benzylidene)-hydrazide is unique due to the presence of the brominated methoxybenzylidene fragment, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H15BrN4O2

Molecular Weight

387.2 g/mol

IUPAC Name

2-(benzimidazol-1-yl)-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H15BrN4O2/c1-24-16-7-6-13(18)8-12(16)9-20-21-17(23)10-22-11-19-14-4-2-3-5-15(14)22/h2-9,11H,10H2,1H3,(H,21,23)/b20-9+

InChI Key

ZUXUJAHTAASVTP-AWQFTUOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CN2C=NC3=CC=CC=C32

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)CN2C=NC3=CC=CC=C32

Origin of Product

United States

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